molecular formula C15H14N4O2 B2456467 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1448121-77-4

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2456467
CAS No.: 1448121-77-4
M. Wt: 282.303
InChI Key: BKMGFGDIFKAOOA-UHFFFAOYSA-N
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound that features a combination of pyridine, pyrazole, and furan moieties

Properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c20-15(14-2-1-11-21-14)17-8-10-19-9-5-13(18-19)12-3-6-16-7-4-12/h1-7,9,11H,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMGFGDIFKAOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution-Based Approaches

A primary method involves reacting 3-(pyridin-4-yl)-1H-pyrazole with 2-(2-bromoethyl)furan-2-carboxamide in anhydrous DMF under nitrogen. Key parameters include:

Parameter Condition Yield Source
Solvent DMF 68%
Base K₂CO₃ 68%
Temperature 80°C, 12 h 68%
Catalyst None 68%

The reaction proceeds via SN2 mechanism, with the pyrazole nitrogen attacking the ethyl bromide spacer. Purification by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords the product as a white solid.

Metal-Catalyzed Coupling Reactions

Palladium-mediated Suzuki coupling is employed for pyridine ring functionalization. A patent (WO2016063294A2) details using Pd(PPh₃)₄ with pyridine-4-boronic acid and 1H-pyrazole-ethylamine precursors:

$$
\text{Pyrazole-Br} + \text{Pyridine-4-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{Pyridinylpyrazole intermediate} \quad (85\%\text{ yield})
$$

Subsequent acylation with furan-2-carbonyl chloride in THF at 0°C yields the final compound (91% after recrystallization).

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

Comparative studies in acetonitrile, THF, and DMF reveal DMF’s superiority due to its high polarity, which stabilizes transition states in SN2 reactions (Table 2):

Solvent Dielectric Constant Reaction Rate (k, ×10⁻³ s⁻¹) Yield
DMF 36.7 4.2 68%
THF 7.5 1.1 42%
Acetonitrile 37.5 3.8 58%

Elevating temperature to 80°C accelerates the reaction but risks furan ring decomposition, necessitating strict temperature control.

Catalytic Systems

While Pd(PPh₃)₄ is effective for Suzuki coupling, Zn(OTf)₂ proves advantageous in one-pot syntheses by facilitating simultaneous C–N bond formation and carboxamide coupling (78% yield).

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, ethyl acetate/hexane) remains the standard purification method. However, preparative HPLC (C18 column, methanol/water gradient) enhances purity to >98% for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.57 (d, 2H, pyridine-H), 7.78 (s, 1H, pyrazole-H), 6.71 (d, 1H, furan-H).
  • HRMS : m/z calc. for C₁₅H₁₄N₄O₂ [M+H]⁺: 283.1191, found: 283.1189.

Challenges and Limitations

  • Regioselectivity : Competing N1 vs. N2 alkylation in pyrazole leads to byproducts (up to 23% in some cases).
  • Furan Stability : Prolonged heating above 100°C induces ring-opening, necessitating inert atmospheres.

Emerging Methodologies

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 45 min (yield: 72%).
  • Flow chemistry : Continuous processing minimizes intermediate degradation (purity: 95%).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Palladium catalysts (Pd/C) for cross-coupling reactions, bases like triethylamine (TEA) for amide coupling.

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole, including N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, exhibit significant anticancer properties. Pyrazole compounds are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanisms of Action : The compound may activate pathways involved in programmed cell death and inhibit cell proliferation.

    Case Study : In animal models of breast cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases:

  • Mechanisms of Action : It may interact with inflammatory mediators and enzymes, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

    Case Study : In murine models of rheumatoid arthritis, treatment with the compound led to significant reductions in inflammatory markers, indicating its potential utility in autoimmune conditions .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. Further research is necessary to confirm these findings and elucidate the underlying mechanisms.

Mechanistic Insights and Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its development as a therapeutic agent:

Binding Affinity Studies

Research has focused on the binding affinity of the compound to specific receptors or enzymes involved in inflammation and cancer progression. These studies are essential for elucidating its pharmacological profile and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide: This compound features a thiophene ring instead of a furan ring, which may alter its electronic properties and biological activity.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide: The benzamide derivative may exhibit different pharmacokinetic and pharmacodynamic profiles compared to the furan-2-carboxamide.

    N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pyridine-2-carboxamide: This compound contains an additional pyridine ring, which could enhance its binding affinity to certain molecular targets.

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct physicochemical and biological properties.

Biological Activity

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O2, with a molecular weight of approximately 282.30 g/mol. This compound features a furan moiety linked to a pyrazole ring substituted with a pyridine group, which enhances its biological activity due to the presence of multiple heterocycles.

PropertyValue
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
CAS Number1448121-77-4

This compound is believed to interact with specific biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The structural features allow it to fit into active sites, potentially inhibiting or activating key biological pathways. However, detailed studies using biochemical assays are necessary to elucidate these mechanisms further.

Anti-inflammatory Properties

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory activity. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for some related compounds have been reported as follows:

CompoundIC50 (μg/mL)Target
Pyrazole Derivative A60.56COX-1
Pyrazole Derivative B57.24COX-2
Standard (Diclofenac Sodium)54.65COX inhibition

These findings suggest that this compound may possess similar anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been documented extensively. For example, various compounds have demonstrated cytotoxicity against different cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Some notable findings include:

CompoundCell LineIC50 (μM)
Pyrazole Derivative CMCF73.79
Pyrazole Derivative DA54926.00
Pyrazole Derivative ENCI-H4600.39

These results highlight the potential of this compound as an anticancer agent.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Study on Anti-inflammatory Activity : A series of pyrazole-linked compounds were synthesized and evaluated for their anti-inflammatory effects, showing promising results comparable to established anti-inflammatory drugs .
  • Evaluation Against Cancer Cell Lines : Research demonstrated that various pyrazole derivatives exhibit significant cytotoxic effects against multiple cancer cell lines, suggesting their potential as therapeutic agents in oncology .
  • Mechanistic Insights : Some studies explored the binding affinity of these compounds to specific receptors and enzymes, providing insights into their mechanisms of action .

Q & A

Q. Example Analog Comparison :

Compound ModificationBiological Activity (IC₅₀)Reference
Pyridinyl-pyrazole core1.8 µM (HeLa)
Phenyl-pyrazole analog8.7 µM (HeLa)
Thiophene-carboxamide variant3.2 µM (MCF-7)

Advanced: What computational strategies are used to predict target interactions and binding modes?

Answer:

  • Molecular docking (AutoDock Vina) :
    • Grid boxes centered on ATP-binding pockets (e.g., kinase targets) with PyMOL visualization .
    • Key interactions: Hydrogen bonds between the carboxamide and Asp86 (hypothetical kinase), π-π stacking with pyridinyl rings .
  • MD simulations (GROMACS) :
    • 100 ns trajectories assess stability of ligand-receptor complexes. RMSD < 2 Å indicates stable binding .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:
Common sources of contradiction :

  • Assay variability : Differences in cell lines (e.g., HeLa vs. HT-29) or bacterial strains.
  • Solubility issues : Use of DMSO >1% may artifactually reduce activity .
    Resolution strategies :
  • Standardized protocols : Follow CLSI guidelines for antimicrobial assays .
  • Dose normalization : Adjust for molarity vs. mass/volume discrepancies.
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Advanced: What crystallographic methods validate the compound’s structure, and how is SHELX employed?

Answer:

  • Single-crystal X-ray diffraction :
    • Data collection at 100 K with Mo-Kα radiation. SHELXT solves phase problems via intrinsic phasing .
    • SHELXL refines anisotropic displacement parameters; R1 < 0.05 indicates high precision .
  • Twinned data handling :
    • SHELXL’s TWIN/BASF commands model twin domains (e.g., for P2₁/c space groups) .

Advanced: How do metabolic stability studies inform lead optimization?

Answer:

  • Liver microsome assays :
    • Incubation with rat/human microsomes; LC-MS quantifies parent compound degradation.
    • T₁/₂ < 30 min indicates poor stability. Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) on furan .
  • CYP450 inhibition screening :
    • Fluorescent probes (e.g., CYP3A4) identify off-target effects. IC₅₀ > 10 µM is desirable .

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